molecular formula C18H16ClNO B3014827 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 867042-63-5

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3014827
CAS No.: 867042-63-5
M. Wt: 297.78
InChI Key: PMOHVTPAEJULIP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one (CAS: 867042-63-5) is a pyrrolone-based heterocyclic compound with the molecular formula C₁₈H₁₆ClNO and a molecular weight of 297.8 g/mol . Its structure features a 4-chlorophenyl group at position 5, a methyl group at position 4, and a para-tolyl (p-tolyl) substituent at position 1 (Figure 1). The compound’s core pyrrol-2(5H)-one scaffold is known for its versatility in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes and receptors .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-12-3-9-16(10-4-12)20-17(21)11-13(2)18(20)14-5-7-15(19)8-6-14/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOHVTPAEJULIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=CC2=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves the reaction of 4-chlorobenzaldehyde, p-toluidine, and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this pyrrole compound demonstrated significant anti-breast cancer activity through the inhibition of specific cancer cell lines. The synthesis involved a series of reactions that yielded derivatives with enhanced biological efficacy against cancer cells, suggesting that modifications to the pyrrole core can lead to improved therapeutic profiles .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that similar pyrrole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, thereby influencing mood and emotional responses .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound and its derivatives. Studies have shown that certain modifications can enhance their effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Building Block for Complex Molecules

5-(4-Chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including nucleophilic substitutions and cycloaddition reactions, facilitating the construction of more complex molecular architectures .

Catalytic Applications

The compound has been utilized in catalytic processes, particularly in the synthesis of other heterocyclic compounds. Its ability to participate in cyclo-condensation reactions makes it valuable in creating diverse chemical entities that are relevant in pharmaceutical chemistry .

Development of Functional Materials

In material science, derivatives of this pyrrole compound have been explored for their potential use in developing functional materials such as organic semiconductors and sensors. Their electronic properties can be tuned through structural modifications, enabling applications in electronic devices and sensors .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that adding pyrrole derivatives can improve the performance characteristics of polymers used in various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolone Core

The structural diversity of pyrrol-2(5H)-one derivatives primarily arises from substitutions at positions 1, 3, 4, and 4. Key comparisons include:

Position 4 Substituents
  • Methyl Group (Target Compound): The 4-methyl group in the target compound contributes to steric stabilization and moderate lipophilicity. This substituent is smaller than the hydroxy or benzyloxy groups seen in analogues like 5-hydroxy-1,4-diphenyl-1H-pyrrol-2(5H)-one (, compound 2a) and 5-(benzyloxy)-4-phenyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one (, compound 2c).
  • Hydroxy Group : Compounds such as 3-(4-chlorophenyl)-5-hydroxy-1-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one (, compound 21) exhibit hydrogen-bonding capacity, which can improve target binding but may also lower metabolic stability .
Position 5 Aromatic Substitutions
  • 4-Chlorophenyl Group (Target Compound) : The electron-withdrawing chlorine atom enhances aromatic ring stability and influences π-π stacking interactions. This group is shared with potent analogues like 1-benzyl-3-(4-chlorophenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (, compound 20) and 1-(tert-butyl)-3-(4-chlorophenyl)-5-(1H-indol-3-yl)-1H-pyrrol-2(5H)-one (, compound IV-24), both showing antiestrogenic and antimicrobial activities, respectively .
  • Fluorine substitution (e.g., ) reduces steric hindrance but enhances electronegativity, affecting electronic distribution .
N1-Substituents
  • p-Tolyl Group (Target Compound): The para-methylphenyl (p-tolyl) substituent provides moderate lipophilicity and steric bulk.

Physicochemical Properties

Compound (Reference) Molecular Weight Substituents (Positions) Melting Point (°C) Yield (%)
Target Compound 297.8 4-Me, 5-4-ClPh, 1-p-tolyl N/A N/A
1-Benzyl-3-(4-ClPh)-5-OH (20) 407.9 1-Bn, 3-4-ClPh, 5-OH N/A 55
1-(4-MeOPh)-5-OH (21) 437.9 1-4-MeOPh, 3-4-ClPh, 5-OH N/A 29
IV-24 (tert-butyl) 378.15 1-t-Bu, 3-4-ClPh, 5-indole 238–240 71
5-(Benzyloxy)-1-p-tolyl (2c) 394.2 5-BnO, 4-Ph, 1-p-tolyl N/A N/A

Biological Activity

5-(4-chlorophenyl)-4-methyl-1-(p-tolyl)-1H-pyrrol-2(5H)-one (CAS Number: 867042-63-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClNOC_{18}H_{16}ClNO with a molecular weight of 297.8 g/mol. The compound features a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a p-tolyl group, which may influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde and p-toluidine in the presence of acetone and a base such as sodium hydroxide. The process generally includes condensation, cyclization, and dehydration steps to yield the desired pyrrole derivative.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound.

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 193.93 µg/mL against A549 lung cancer cells, indicating moderate cytotoxic activity .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins and modulation of cell signaling pathways involved in survival and proliferation .

Other Biological Activities

Beyond its anticancer properties, this compound may also possess other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on this activity remain limited .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, indicating that further investigation into this aspect could be beneficial .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line IC50 (µg/mL) Mechanism
AnticancerA549 (Lung)193.93Induction of apoptosis
AnticancerHCT116 (Colon)Data not availablePotential inhibition of growth
AntimicrobialVariousData not availablePreliminary studies suggest activity
Anti-inflammatoryNot specifiedData not availableSimilar compounds show promise

Case Studies

A recent study highlighted the efficacy of pyrrole derivatives in inhibiting cancer cell proliferation. The compound was tested alongside other derivatives, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells . These findings suggest that modifications in structure can significantly impact biological activity.

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